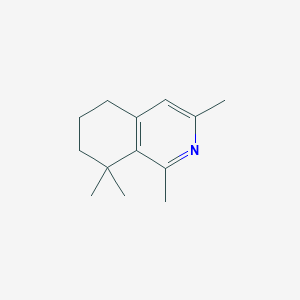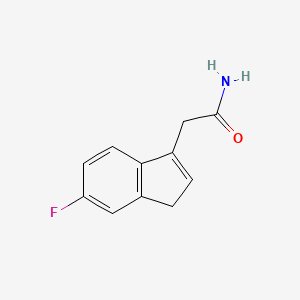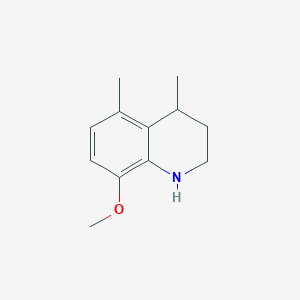
2-Amino-8-chloro-1,2-dihydropurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-chloro-1,2-dihydropurin-6-one is a purine derivative with a molecular formula of C5H4ClN5O. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. It is a chlorinated purine analog that has been studied for its potential biological activities and synthetic utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-chloro-1,2-dihydropurin-6-one typically involves the chlorination of purine derivatives. One common method is the reaction of 2-amino-6-chloropurine with appropriate reagents under controlled conditions. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-chloro-1,2-dihydropurin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Oxidation Products: Oxo derivatives of the purine ring.
Reduction Products: Amino derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-Amino-8-chloro-1,2-dihydropurin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer activities. It can act as an inhibitor of certain enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Mécanisme D'action
The mechanism of action of 2-Amino-8-chloro-1,2-dihydropurin-6-one involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This inhibition can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloropurine: A closely related compound with similar structural features but different biological activities.
6-Chloroguanine: Another chlorinated purine derivative with distinct chemical and biological properties.
2-Amino-6-chloro-8-vinylpurine: A fluorescent nucleobase analog with improved optical properties compared to other purine derivatives.
Uniqueness
2-Amino-8-chloro-1,2-dihydropurin-6-one is unique due to its specific substitution pattern and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H4ClN5O |
|---|---|
Poids moléculaire |
185.57 g/mol |
Nom IUPAC |
2-amino-8-chloro-1,2-dihydropurin-6-one |
InChI |
InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h5H,7H2,(H,11,12) |
Clé InChI |
RTDVIWJHEWCEHZ-UHFFFAOYSA-N |
SMILES canonique |
C1(NC(=O)C2=NC(=NC2=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)

![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)




![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)





![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
